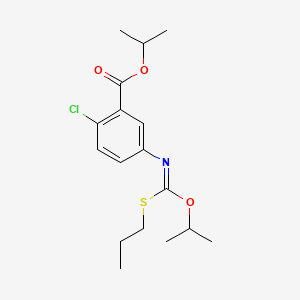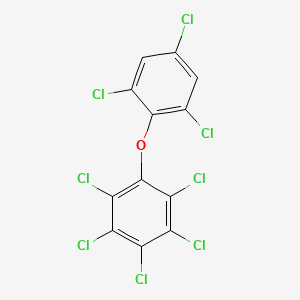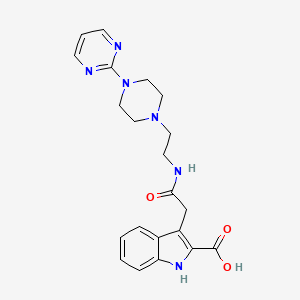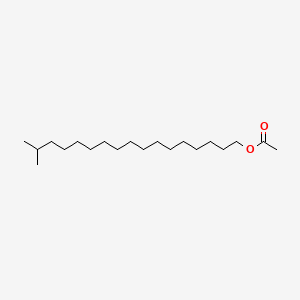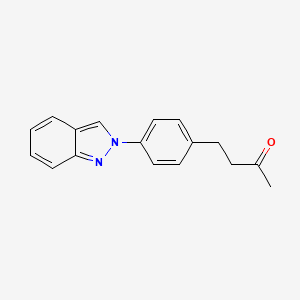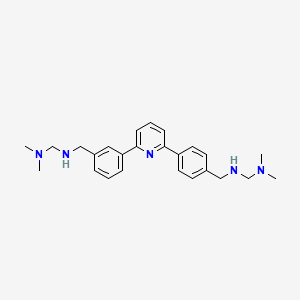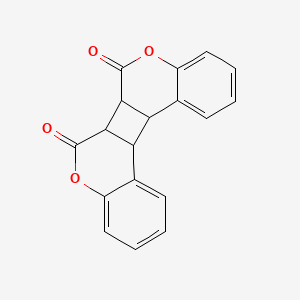
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate typically involves multiple steps. The process begins with the preparation of the beta-oxo-3,4-bis(p-toluoyloxy)phenethyl intermediate, which is then reacted with tert-butylamine and trifluoroacetic acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyl)(beta-hydroxy-3,4-bis(p-toluoyloxy)phenethyl)ammonium methanesulphonate: This compound shares a similar core structure but differs in its functional groups and counterion.
tert-Butyl Trifluoroacetate: While not identical, this compound shares the tert-butyl and trifluoroacetate components, making it a useful comparison for understanding the unique properties of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for innovation .
Propriétés
Numéro CAS |
94107-63-8 |
|---|---|
Formule moléculaire |
C30H30F3NO7 |
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-oxoethyl]-tert-butylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C28H29NO5.C2HF3O2/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;3-2(4,5)1(6)7/h6-16,29H,17H2,1-5H3;(H,6,7) |
Clé InChI |
TUINJTHHEYURGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)C[NH2+]C(C)(C)C)OC(=O)C3=CC=C(C=C3)C.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)


